(R)-1,5-Dimethylpiperazin-2-one hydrochloride CAS number
(R)-1,5-Dimethylpiperazin-2-one hydrochloride CAS number
An In-Depth Technical Guide to (R)-1,5-Dimethylpiperazin-2-one hydrochloride
Topic: (R)-1,5-Dimethylpiperazin-2-one hydrochloride CAS Number: 1887197-41-2[1]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-1,5-Dimethylpiperazin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperazinone, it serves as a valuable building block for the synthesis of complex, stereochemically defined molecules. The piperazine core is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable physicochemical properties and engage with a wide range of biological targets.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic pathway emphasizing stereochemical control, detailed analytical methodologies for characterization, and its applications as a synthetic intermediate in drug discovery programs.
Introduction and Chemical Identity
Piperazinones are six-membered heterocyclic scaffolds that are integral to the structure of numerous biologically active compounds.[4] The strategic placement of substituents on the piperazinone ring allows for the fine-tuning of a molecule's pharmacological profile. (R)-1,5-Dimethylpiperazin-2-one hydrochloride is a specific, enantiomerically pure variant of a dimethyl-substituted piperazinone. Its chirality is a critical feature, as stereochemistry often dictates the efficacy and safety of a drug candidate by influencing its interaction with chiral biological targets like enzymes and receptors.
This compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays.
Key Identifiers:
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Chemical Name: (R)-1,5-Dimethylpiperazin-2-one hydrochloride[1]
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CAS Number: 1887197-41-2[1]
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Molecular Formula: C₆H₁₃ClN₂O[1]
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Molecular Weight: 164.63 g/mol [1]
Physicochemical and Safety Data
A summary of the key properties and safety information for (R)-1,5-Dimethylpiperazin-2-one hydrochloride is presented below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 1887197-41-2 | [1] |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 | [1] |
| Purity | ≥95% to ≥97% | [1] |
| Physical Form | Solid / Crystalline Powder | [5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Storage | Store at room temperature in a dry, dark place under an inert atmosphere. | [6] |
Synthesis and Stereochemical Control
The synthesis of chiral piperazinone derivatives is a critical process where control of stereochemistry is paramount. The (R)-configuration at the C5 position is typically established by using a chiral starting material. A common and effective strategy involves the use of D-amino acids or their derivatives, which provide the necessary stereocenter.[7]
A plausible synthetic pathway for (R)-1,5-Dimethylpiperazin-2-one involves a multi-step sequence beginning with a protected D-alanine derivative. The following workflow illustrates a conceptual synthetic route.
Caption: Conceptual workflow for the synthesis of (R)-1,5-Dimethylpiperazin-2-one hydrochloride.
Causality in Synthesis:
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Stereochemical Origin: The use of a D-amino acid ester (e.g., D-alanine methyl ester) as the starting material is the critical choice that dictates the final (R)-configuration of the product.[7]
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Reductive Amination: This step efficiently forms the C-N bond, coupling the chiral amino acid with the second nitrogen-containing fragment. Using a protecting group like Boc (tert-butoxycarbonyl) on the second amine prevents unwanted side reactions.
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N-Methylation: Introduction of the methyl group at the N1 position is achieved under standard reductive amination conditions. This step must be performed before cyclization to ensure the desired substitution pattern.
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Deprotection and Cyclization: Removal of the Boc protecting group under acidic conditions unmasks the primary amine, which then undergoes an intramolecular cyclization (lactamization) with the ester group to form the six-membered piperazinone ring. This is often a spontaneous or heat-driven process.
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Salt Formation: The final free base is converted to its hydrochloride salt to improve its handling properties, stability, and solubility.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of (R)-1,5-Dimethylpiperazin-2-one hydrochloride. A multi-technique approach is standard practice in the pharmaceutical industry.
Caption: Standard analytical workflow for compound characterization.
Chromatographic Methods (Purity Assessment)
Chromatography is the cornerstone for determining the purity and enantiomeric excess of the compound.
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. For chiral molecules, a specialized chiral stationary phase is required to determine enantiomeric purity.
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Protocol: Chiral HPLC for Enantiomeric Excess (EE) Determination
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Instrumentation: HPLC system with a UV detector.
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Column: A chiral column, such as a Chiralpak® IC or similar, is essential for separating the (R) and (S) enantiomers.[8]
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Mobile Phase: A mixture of solvents like acetonitrile and methanol with a small amount of an amine modifier (e.g., diethylamine) is often effective. A typical ratio could be 90:10:0.1 (v/v/v) Acetonitrile:Methanol:Diethylamine.[8] The mobile phase should be filtered and degassed.
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Flow Rate: 1.0 mL/min.[8]
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Column Temperature: 35°C.[8]
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Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
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Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The (R) and (S) enantiomers should appear as distinct peaks. Enantiomeric excess is calculated based on the relative peak areas.
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Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for identifying the compound and assessing for volatile impurities.[9]
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Rationale: The compound's volatility allows for GC analysis. The mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern consistent with the expected structure.[10]
Spectroscopic Methods (Structural Elucidation)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR: Will show distinct signals for the two N-methyl groups, the C5-methyl group, and the protons on the piperazinone ring. The coupling patterns and chemical shifts will confirm the connectivity.
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¹³C NMR: Will show the expected number of carbon signals, including a characteristic signal for the carbonyl (C=O) group in the 165-175 ppm range.
Infrared (IR) Spectroscopy: FTIR analysis is used to quickly confirm the presence of key functional groups.[5]
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Expected Peaks:
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A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.
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Bands in the 2800-3000 cm⁻¹ region for C-H stretching.
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A broad band above 3000 cm⁻¹ associated with the N-H stretch of the hydrochloride salt.
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Applications in Research and Drug Development
The piperazine moiety is a cornerstone in modern medicinal chemistry, frequently described as a "privileged structure" due to its presence in a vast number of FDA-approved drugs.[2][3][11] It is often incorporated into drug candidates to:
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Enhance Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, improving solubility and bioavailability.[12]
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Modulate Pharmacokinetics: The piperazine ring can serve as a metabolically stable linker or scaffold.
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Provide Key Binding Interactions: The nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for binding to biological targets.
(R)-1,5-Dimethylpiperazin-2-one hydrochloride serves as a specialized chiral building block. Its utility lies in providing a rigid, stereochemically defined core onto which further complexity can be built. By starting with this enantiomerically pure intermediate, chemists can avoid the costly and often difficult separation of enantiomers at later stages of a synthesis. This is particularly critical in drug development, where typically only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.
Potential therapeutic areas where this scaffold could be employed include oncology, neuroscience, and infectious diseases, reflecting the broad applicability of piperazine and piperazinone derivatives.[3][13] For example, a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is a key intermediate in the synthesis of ligands for delta-opioid receptors, highlighting the importance of such chiral synthons in creating targeted therapeutics.[14]
Conclusion
(R)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-41-2) is a high-value chiral intermediate for the synthesis of advanced pharmaceutical compounds. Its defined stereochemistry, coupled with the proven utility of the piperazinone scaffold, makes it a strategic asset for drug discovery programs aiming to develop potent and selective therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in the laboratory and beyond. The methodologies outlined in this guide provide a robust framework for scientists and researchers working with this important chemical entity.
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